2,5-Difluorophenylhydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds is described in the papers. For instance, a novel heteroacene was synthesized and its selective detection for F⁻ ions was studied . Another paper describes the synthesis of 4-HNE and its reaction with various fluorinated phenylhydrazines, including ortho-, meta-, and para-CF3-phenylhydrazine . These syntheses involve multiple steps and yield different fluorinated phenylhydrazine derivatives, which could be analogous to the synthesis of 2,5-difluorophenylhydrazine hydrochloride.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their chemical reactivity and physical properties. For example, the X-ray crystal structure of a 2,5-di(aryleneethynyl)pyrazine derivative shows the orientation of phenyl rings relative to the pyrazine ring, which affects the electronic properties of the molecule . This kind of structural analysis is crucial for understanding how the substitution of fluorine atoms in specific positions, such as in 2,5-difluorophenylhydrazine, might impact the molecule's behavior.
Chemical Reactions Analysis
The reactivity of fluorinated phenylhydrazines with various compounds is explored in the papers. The reactivity of 4-HNE with different fluorinated phenylhydrazines under various conditions is discussed, including the formation of hydrazones and their subsequent reactions . Additionally, the preparation of a dichloro hexafluoro diazahexadiene and its reactions with amines is described, which involves nucleophilic displacement and potential cyclization reactions . These studies provide a foundation for understanding the types of chemical reactions that 2,5-difluorophenylhydrazine hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The papers discuss the optoelectronic properties of pyrazine derivatives, including their HOMO-LUMO gap and photoluminescence profiles . The colorimetric determination of nonsteroidal anti-inflammatory drugs using a nitrophenylhydrazine derivative also highlights the importance of the reagent's absorbance properties . These insights can be extrapolated to predict the properties of 2,5-difluorophenylhydrazine hydrochloride, such as its potential use in sensor applications or its UV-vis absorbance characteristics.
Scientific Research Applications
Synthesis of Novel Compounds : 2,5-Difluorophenylhydrazine hydrochloride has been utilized in the synthesis of various compounds. For instance, it is involved in reactions with amines and other compounds to produce azines and imidoyl tautomers, which have potential uses in different chemical processes (Bell, Eltoum, O'reilly, & Tipping, 1993).
Dehydration Processes in Chemistry : The compound is used in dehydration processes, like the conversion of D-glucosamine hydrochloride into deoxyfructosazine and fructosazine. These processes are significant in the synthesis of heterocyclic compounds with potential pharmacological action and in the food industry as flavoring agents (Jia, Wang, Qiao, Qi, & Hou, 2014).
Formation of Heterocyclic Compounds : Its reaction with various other chemicals leads to the formation of heterocyclic compounds like pyrazolines, which have shown significant inhibition of phospholipase A2, indicating potential for development as nonsteroidal anti-inflammatory drugs (Lokeshwari, Achutha, Srinivasan, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Development of Antimicrobial Agents : Synthesis of pyrazoline derivatives bearing an indole moiety, which were evaluated for their antimicrobial activity, also involves the use of 2,5-Difluorophenylhydrazine hydrochloride. These compounds have shown promising results against various microbial strains (Özdemir, Altıntop, Kaplancıklı, Turan-Zitouni, Karaca, & Tunalı, 2013).
Application in Cancer Research : The compound has been used in research studying the induction of adenocarcinomas of the colon in mice, highlighting its role in understanding cancer development and potential treatments (Thurnherr, Deschner, Stonehill, & Lipkin, 1973).
Safety And Hazards
properties
IUPAC Name |
(2,5-difluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKLZCSHMDRKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641010 | |
Record name | (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorophenylhydrazine hydrochloride | |
CAS RN |
175135-73-6 | |
Record name | Hydrazine, (2,5-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-difluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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